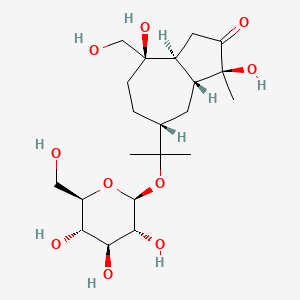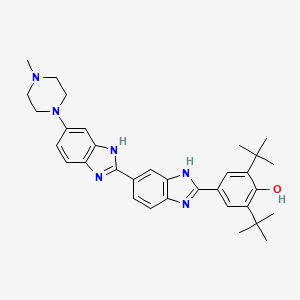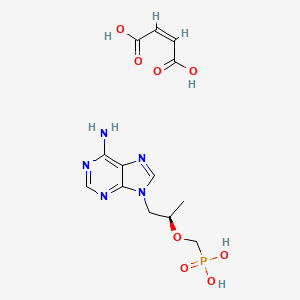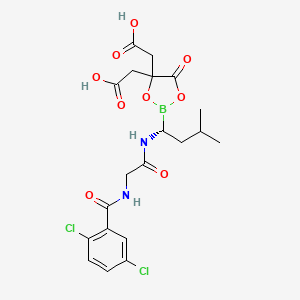
BDNF(人)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Brain-Derived Neurotrophic Factor (BDNF) is an essential mediator of brain assembly, development, and maturation . It is one of the most distributed and extensively studied neurotrophins in the mammalian brain . BDNF regulates the survival and growth of neurons, and influences synaptic efficiency and plasticity . The human BDNF gene consists of 11 exons, and distinct BDNF transcripts are produced through the use of alternative promoters and splicing events .
Synthesis Analysis
The synthesis and maturation of BDNF is a multistep process, starting with the formation of several precursor isoforms . The precursor form of BDNF protein, preproBDNF, is synthesized in the endoplasmic reticulum . PreproBDNF is then converted into a precursor proneurotrophin isoform of BDNF (proBDNF) by the removal of the signal peptide .Molecular Structure Analysis
The human BDNF gene structure is complex and consists of 11 exons . The mature BDNF protein is encoded by the BDNF gene’s mature domain, which is largely conserved . The prodomain, linked to regulation and its own unique functionality, exhibits more pervasive and diversifying evolutionary selection .Chemical Reactions Analysis
When a ligand (BDNF) binds to the TrkB receptor, it results in dimerization and auto-phosphorylation of tyrosine residues to form a docking site for src-homology 2-domain containing adaptor protein (Shc) and phospholipase C (PLC) . The binding of BDNF to TrkB leads to the activation of cytoplasmic signaling pathways including mitogen-activated protein kinase, phospholipase C-γ, and phosphatidylinositol-3 kinase .Physical And Chemical Properties Analysis
BDNF is a neurotrophin that binds with high affinity to the TrkB receptor . It is crucial in the transformation of synaptic activity into long-term synaptic memories . BDNF is considered an instructive mediator of functional and structural plasticity in the central nervous system (CNS), influencing dendritic spines and, at least in the hippocampus, the adult neurogenesis .科学研究应用
1. Neurological and Cognitive Improvement in Traumatic Brain Injury (TBI) BDNF has been used in research related to traumatic brain injury (TBI). It regulates neuronal plasticity, neuronal cell growth, proliferation, cell survival, and long-term memory . However, its short half-life and low blood-brain barrier (BBB) permeability have been challenges for its therapeutic use in TBI . To overcome these hurdles, researchers have used poly (lactic-co-glycolic acid) (PLGA) nanoparticles coated with poloxamer 188 (PX) to deliver BDNF into the brain . This method significantly increased BDNF levels in the brain and improved neurological and cognitive deficits in TBI mice, thereby providing a neuroprotective effect .
Alcohol Use Disorder (AUD)
Research has been conducted on the BDNF gene rs6265 polymorphism in a group of women with Alcohol Use Disorder (AUD), taking into account personality traits . This research could provide insights into the genetic factors influencing AUD and the potential role of BDNF in this disorder .
Neurodegenerative Diseases
BDNF is also being studied in the context of neurodegenerative diseases, which are usually accompanied by progressive structural and functional loss of neurons . Abnormalities in synaptic plasticity, which BDNF is involved in, are associated with these disorders .
作用机制
Target of Action
Brain-Derived Neurotrophic Factor (BDNF) is a member of the neurotrophin growth factor family . It primarily targets and activates TrkB and p75 neurotrophin receptors . These receptors play a crucial role in the survival, growth, and differentiation of neurons . BDNF also interacts with different types of receptors, regulating multiple signaling pathways .
Mode of Action
BDNF binds to its receptors (TrkB and p75) and triggers several signaling pathways . Through TrkB receptor activation, BDNF modulates various physiological and pathological functions in the nervous system . It plays a crucial role in the development and maintenance of brain circuits and synaptic plasticity . BDNF can increase the mRNA expression of GluR1 and GluR2 through its interaction with the TrkB receptor, promoting the synaptic localization of GluR1 via PKC- and CaMKII-mediated Ser-831 phosphorylation .
Biochemical Pathways
BDNF regulates a broad range of functions directly or via its biologically active isoforms . It affects neurogenesis, synaptic function, cell viability, and cognitive function . The BDNF-TrkB pathway promotes neurite outgrowth, neurogenesis, and the prevention of apoptosis, which aids in stroke recovery . BDNF overexpression plays a role in Central Post-Stroke Pain (CPSP) via the activation of purinergic receptors P2X4R and P2X7R .
Pharmacokinetics
The pharmacokinetics of BDNF are complex and tightly regulated at transcriptional and translational levels . BDNF is synthesized and folded in the endoplasmic reticulum as a glycosylated precursor, the pre-proBDNF . Once synthesized, it is transported to the Golgi apparatus, where it undergoes endoproteolytic cleavage under non-pathological conditions . This process promotes its targeting to secretory granules, namely dense core vesicles (DCVs) .
Result of Action
BDNF has a significant impact on the nervous system. It enhances the survival, growth, and differentiation of neurons . It also plays a major role in facilitating neuroplasticity during post-stroke recovery . BDNF’s action is associated with changes in ion channels and inflammatory reactions, leading to neuronal hyperexcitability that causes CPSP .
Action Environment
The action of BDNF is influenced by various environmental factors. Changes in BDNF expression are associated with both normal and pathological aging, as well as psychiatric disease . Some interventions, like exercise or antidepressant administration, can enhance the expression of BDNF in normal and pathological conditions . The human BDNF gene consists of 11 exons, and its different splicing enables formation of transcripts specific to various tissues and responsive to different stimuli .
安全和危害
Changes in BDNF levels and signaling pathways have been identified in several neurodegenerative diseases, including Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease, and have been linked with the symptoms and course of these diseases . The proBDNF/p75NTR/sortilin binding complex can cause the activation of the c-Jun amino-terminal kinase (JNK) pathway, leading to dendritic spine loss, caspase release, and neuronal apoptosis .
未来方向
Several potential safe and effective delivery systems for BDNF treatment in humans are expected to be developed . These include chronic intraparenchymal infusion of BDNF via implantable hardware, BDNF gene delivery to the brain via viral vectors, BDNF secretion from transplanted stem cells, and peripheral administration of short peptide mimetics of BDNF . The therapeutic potential of BDNF treatment is also being discussed, in the hope of discovering new avenues for the treatment of neurodegenerative diseases .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of BDNF (human) involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Resin-bound amino acid", "Fmoc-protected amino acid", "Coupling reagents", "Protecting groups", "Cleavage reagents" ], "Reaction": [ "Activation of the resin-bound amino acid with a coupling reagent", "Introduction of Fmoc-protected amino acid onto the resin-bound amino acid", "Removal of the Fmoc protecting group", "Coupling of the next Fmoc-protected amino acid onto the growing peptide chain", "Repetition of the above steps until the desired peptide sequence is obtained", "Cleavage of the peptide from the resin using cleavage reagents", "Purification of the crude peptide using HPLC", "Characterization of the purified peptide using various analytical techniques" ] } | |
CAS 编号 |
218441-99-7 |
产品名称 |
BDNF (human) |
分子式 |
C8H11NO4 |
分子量 |
26984 |
产品来源 |
United States |
Q & A
Q1: What is the primary mechanism of action for brain-derived neurotrophic factor (BDNF) and how does this translate to its effects on neurons?
A1: Brain-derived neurotrophic factor exerts its effects by binding to a specific receptor called Tropomyosin receptor kinase B (TrkB) [, , ]. This binding triggers a cascade of intracellular signaling pathways, leading to enhanced neuronal survival, growth, differentiation, and synaptic plasticity [, , ].
Q2: How does aberrant TDP-43 function impact BDNF and what are the consequences for cognitive function?
A2: Research indicates that dysfunctional TDP-43, a protein implicated in neurodegenerative diseases, disrupts the normal splicing of Sortilin, a receptor crucial for BDNF trafficking and secretion []. This disruption leads to reduced BDNF secretion, ultimately contributing to memory impairment and synaptic plasticity deficits [].
Q3: Can you elaborate on the role of BDNF in the context of Alzheimer's disease?
A3: Studies show that BDNF can enhance the phagocytosis of amyloid-beta (Aβ) peptides by microglia, the resident immune cells of the brain []. This is significant because Aβ accumulation is a hallmark of Alzheimer's disease. Additionally, BDNF promotes a shift in microglia towards an anti-inflammatory phenotype, which is beneficial in the context of neurodegenerative diseases [].
Q4: Has BDNF shown promise in preclinical models of stroke? If so, what mechanisms are thought to be involved?
A4: Yes, research in rodent models of stroke has demonstrated that transplantation of human neural stem cells genetically modified to overexpress BDNF (HB1.F3.BDNF) leads to functional recovery and neuroprotection [, ]. The observed benefits are attributed to multiple factors, including increased cell survival, enhanced angiogenesis (formation of new blood vessels), and potentially the neurotrophic effects of BDNF itself [, ].
Q5: Are there any known links between BDNF and spinal cord injury?
A5: While not directly addressed in the provided research, one study highlights the potential role of BDNF in the context of intervertebral disc (IVD) degeneration, a common consequence of spinal cord injury []. It was found that degenerate human nucleus pulposus cells (cells found within the IVD) can stimulate neurite outgrowth, and this effect appears to be mediated, at least in part, by BDNF [].
Q6: How does the structure of BDNF relate to its function?
A6: While the provided research does not delve into the detailed structural characterization of BDNF, it is known that BDNF belongs to the neurotrophin family of growth factors and shares structural similarities with other members like nerve growth factor (NGF) []. These structural features are essential for their binding to TrkB receptors and subsequent downstream signaling [].
Q7: What analytical techniques have been employed to study BDNF and its effects?
A7: The research utilizes a variety of techniques to investigate BDNF. These include Northern blotting and whole mount in situ hybridization to analyze gene expression [], ELISA to quantify secreted BDNF levels [], and immunohistochemistry to visualize BDNF protein expression in tissues []. Additionally, behavioral tests in animal models are used to assess the functional impact of BDNF [, ].
Q8: Are there any ongoing efforts to develop therapies that target the BDNF pathway?
A8: While not explicitly covered in the provided research, the development of therapies targeting the BDNF pathway is an active area of research. Strategies include the use of gene therapy to enhance BDNF expression [, ], as well as the exploration of small molecules that can either mimic BDNF's actions or enhance its endogenous production.
Q9: What are some of the challenges in developing BDNF-based therapies?
A9: Despite its therapeutic potential, developing BDNF-based therapies faces challenges. BDNF has a short half-life in circulation and does not readily cross the blood-brain barrier []. This necessitates the development of delivery strategies that can effectively target BDNF to the central nervous system.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B1139444.png)
![2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide](/img/structure/B1139445.png)



![(3R)-N-[5-chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B1139451.png)






